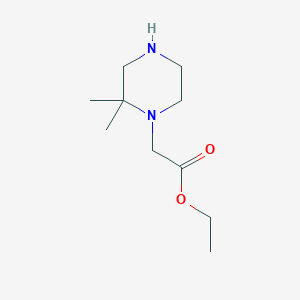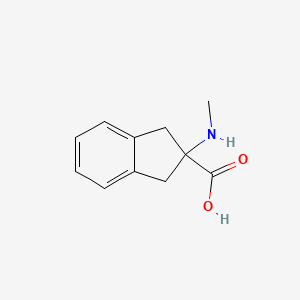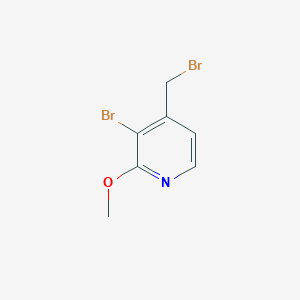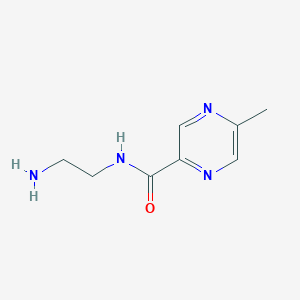
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate typically involves the reaction of 2,2-dimethylpiperazine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
化学反応の分析
Types of Reactions
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups
科学的研究の応用
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
- Ethyl 2-(2-methylpiperazin-1-yl)acetate
- Ethyl 2-(2,2-dimethylpiperidin-1-yl)acetate
- Ethyl 2-(2,2-dimethylmorpholin-1-yl)acetate
Uniqueness
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate is unique due to the presence of the 2,2-dimethyl substitution on the piperazine ring, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new bioactive molecules .
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-9(13)7-12-6-5-11-8-10(12,2)3/h11H,4-8H2,1-3H3 |
InChIキー |
IJVJEDSOQWJUMA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CCNCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)
![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)
![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)

![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)
![4-(cyclopropylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13873705.png)

![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)

![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)

